REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6](=[O:17])[NH:7][N:8]2[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:4][CH:3]=1.[C:18](=O)([O-])[O-].[K+].[K+].CI>CN(C)C=O>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([O:17][CH3:18])=[N:7][N:8]2[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:4][CH:3]=1 |f:1.2.3|
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Name
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6-bromo-1-phenyl-1,2-dihydroindazol-3-one
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C(NN(C2=C1)C1=CC=CC=C1)=O
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Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 3 h at 80° C. in an oil bath
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
Into a 100-mL 3-necked round-bottom flask purged
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Type
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TEMPERATURE
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Details
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maintained with an inert atmosphere of nitrogen
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Type
|
CUSTOM
|
Details
|
The reaction was then quenched by the addition of water (100 mL)
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Type
|
EXTRACTION
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Details
|
The resulting solution was extracted with ethyl acetate (3×150 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(=NN(C2=C1)C1=CC=CC=C1)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |